molecular formula C20H17F3N4O2 B280197 3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione

3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione

カタログ番号: B280197
分子量: 402.4 g/mol
InChIキー: XPZZWSBGLGQYPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of protein kinase BTK, which plays a crucial role in the activation of B cells and the production of antibodies.

作用機序

TAK-659 works by inhibiting the activity of protein kinase BTK, which is a key regulator of B cell activation. BTK plays a crucial role in the signaling pathways that lead to the activation of B cells and the production of antibodies. By inhibiting BTK, TAK-659 can effectively block B cell activation and proliferation, leading to a reduction in the production of autoantibodies. This mechanism of action makes TAK-659 a promising therapeutic agent for the treatment of autoimmune disorders and cancer.
Biochemical and Physiological Effects
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of BTK by TAK-659 leads to a reduction in the production of autoantibodies and the activation of B cells. Additionally, TAK-659 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy. However, further research is needed to determine the full range of biochemical and physiological effects of TAK-659.

実験室実験の利点と制限

TAK-659 has several advantages for lab experiments, including its high purity and yield, which make it suitable for further research and development. Additionally, TAK-659 has shown promising results in preclinical studies, making it a potential therapeutic agent for cancer and autoimmune disorders. However, there are also limitations to using TAK-659 in lab experiments. For example, TAK-659 is a potent inhibitor of BTK, which may have off-target effects on other signaling pathways. Additionally, further research is needed to determine the optimal dosage and treatment regimen for TAK-659.

将来の方向性

There are several future directions for the research and development of TAK-659. One area of focus is the optimization of the dosage and treatment regimen for TAK-659, which may improve its efficacy and reduce the risk of side effects. Additionally, further research is needed to determine the full range of biochemical and physiological effects of TAK-659, as well as its potential applications in other diseases. Another area of focus is the development of new BTK inhibitors with improved selectivity and potency, which may lead to the development of more effective therapeutic agents for cancer and autoimmune disorders.

合成法

The synthesis of TAK-659 involves several steps, starting with the reaction of 1-ethyl-2-nitrobenzene with 2-(trifluoromethyl)benzaldehyde to form the intermediate compound. This intermediate is then reacted with 1,3-dimethyl-2-pyrrolidinone to form the final product, TAK-659. The synthesis of TAK-659 has been optimized to achieve high yields and purity, making it suitable for further research and development.

科学的研究の応用

TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting B cell activation and proliferation, leading to a reduction in the production of autoantibodies. Additionally, TAK-659 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy. These findings have led to the development of TAK-659 as a potential therapeutic agent for cancer and autoimmune disorders.

特性

分子式

C20H17F3N4O2

分子量

402.4 g/mol

IUPAC名

3-[(1-ethylbenzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H17F3N4O2/c1-2-26-16-10-6-4-8-13(16)24-19(26)25-14-11-17(28)27(18(14)29)15-9-5-3-7-12(15)20(21,22)23/h3-10,14H,2,11H2,1H3,(H,24,25)

InChIキー

XPZZWSBGLGQYPY-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N=C1NC3CC(=O)N(C3=O)C4=CC=CC=C4C(F)(F)F

正規SMILES

CCN1C2=CC=CC=C2N=C1NC3CC(=O)N(C3=O)C4=CC=CC=C4C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。